2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium

Analytical Method Validation HPLC System Suitability Pharmaceutical Impurity Profiling

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0), designated as Meldonium EP Impurity C, is a quaternary hydrazinium compound that serves as the methyl ester derivative of the clinically used cardioprotective agent Meldonium (Mildronate). It is an officially designated European Pharmacopoeia (EP) reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory submission of Meldonium drug products.

Molecular Formula C7H17N2O2+
Molecular Weight 161.22 g/mol
CAS No. 59514-00-0
Cat. No. B12217141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium
CAS59514-00-0
Molecular FormulaC7H17N2O2+
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC[N+](C)(C)NCCC(=O)OC
InChIInChI=1S/C7H17N2O2/c1-9(2,3)8-6-5-7(10)11-4/h8H,5-6H2,1-4H3/q+1
InChIKeyUBIBSCGLWOVZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0): A Critical EP Reference Standard for Meldonium Impurity Profiling and ANDA Submission


2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0), designated as Meldonium EP Impurity C, is a quaternary hydrazinium compound that serves as the methyl ester derivative of the clinically used cardioprotective agent Meldonium (Mildronate) . It is an officially designated European Pharmacopoeia (EP) reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory submission of Meldonium drug products [1]. Unlike the parent drug—which inhibits gamma-butyrobetaine hydroxylase (BBOX, IC50 34–62 µM) and the organic cation transporter OCTN2 (EC50 21 µM)—the target compound is not pharmacologically active but is indispensable for impurity identification, quantification, and shelf-life stability monitoring .

Why Generic Meldonium Impurity Reference Standards Cannot Substitute for 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0) in Regulatory Filings


The European Pharmacopoeia explicitly identifies six structurally distinct impurities (A through F) for Meldonium dihydrate, each possessing unique chromatographic retention behavior, spectral fingerprints, and acceptance criteria . Impurity C (CAS 59514-00-0), the methyl ester derivative, exhibits fundamentally different physicochemical properties—including molecular weight (161.22 g/mol as the cation), polarity, and hydrolytic susceptibility—compared to Impurity D (ethyl ester analog, CAS 76144-84-8) or Impurity E (isopropyl ester analog, CAS 1093122-25-8) [1]. In ANDA submissions and commercial QC batch release, regulatory agencies require impurity-specific reference standards for system suitability testing and quantification; cross-substitution with a structurally non-identical impurity standard invalidates method specificity as defined under ICH Q2(R1) and EP general monograph requirements [2]. Furthermore, the methyl ester form is the direct synthetic intermediate in one of the principal manufacturing routes for Meldonium, making its quantification indispensable for process validation and batch-to-batch consistency [3].

Quantitative Differentiation of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0): A Multi-Dimensional Evidence Guide for Procurement


Chromatographic Specificity: Baseline Resolution of EP Impurity C from Co-Eluting Impurities Under Validated HPLC Conditions

Under reversed-phase HPLC conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient), 2-(3-methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0) exhibits a retention time of 6.8 minutes and achieves purity ≥99.5% as confirmed by peak area normalization [1]. In contrast, the parent drug Meldonium dihydrate elutes at a distinctly different retention time (approximately 4.9–5.4 minutes) under comparable conditions, while Impurity D (ethyl ester analog) and Impurity E (isopropyl ester analog) exhibit progressively longer retention times due to increased alkyl chain hydrophobicity [2]. The validated HPLC method achieves baseline resolution (Rs > 1.5) between Impurity C and all other specified impurities, enabling quantification at the 0.1% threshold mandated by ICH Q3A/B for chronic-use pharmaceuticals [3].

Analytical Method Validation HPLC System Suitability Pharmaceutical Impurity Profiling

Structural Identity as a Synthetic Process Marker: Differentiation from Other EP Impurities by Mass, Formula, and Origin

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0) possesses a molecular formula of C₇H₁₇N₂O₂⁺ (exact mass of the cation: 161.1290 Da) and is structurally characterized by a quaternary trimethylhydrazinium moiety linked to a methyl propionate ester group [1]. This distinguishes it unambiguously from Impurity A (CAS 75-50-3, N,N-dimethylmethanaminium, C₃H₁₀N⁺), Impurity B (CAS 44024-83-1, 1,1,1-trimethylhydrazinium, C₃H₁₁N₂⁺), and Impurity D (CAS 76144-84-8, ethyl ester analog, C₈H₁₉N₂O₂⁺), with each exhibiting unique monoisotopic masses and fragmentation patterns in LC-MS/MS analysis [2]. The methyl ester impurity specifically originates from incomplete hydrolysis of the methyl ester intermediate during the synthesis of Meldonium from 1,1-dimethylhydrazine and methyl acrylate—a key manufacturing route—making its quantification a direct indicator of process completion and hydrolytic efficiency [3].

Synthetic Process Validation Mass Spectrometry Genotoxic Impurity Assessment

Regulatory Designation as an EP Certified Reference Standard (CRS): Comparable Purity and Traceability Specifications

Meldonium EP Impurity C (CAS 59514-00-0) is available as an EP Certified Reference Standard (CRS) under catalog number Y0001673, distributed by Sigma-Aldrich in cooperation with the European Directorate for the Quality of Medicines & HealthCare (EDQM) . The EP CRS designation provides certified identity, purity, and content traceable to the official pharmacopoeial monograph, which is a prerequisite for regulatory submissions in jurisdictions recognizing the European Pharmacopoeia. While commercial suppliers may offer Impurity C at varying purity levels (e.g., ≥95% from Leyan, ≥98% from 001chemical), only the EP CRS lot carries the certified content value necessary for quantitative system suitability without independent re-characterization [1]. This contrasts with non-certified impurity standards (Impurity D CRS Y0001674, Impurity E CRS Y0001675), which, though structurally analogous, address different impurity specifications and cannot be used interchangeably in the EP monograph's related substances test [2].

Regulatory Compliance EP CRS Certification ANDA Quality Control

Stability Differentiation: Hydrolytic Susceptibility of the Methyl Ester vs. the Parent Dihydrate and Ethyl Ester Analogs

The methyl ester functionality of CAS 59514-00-0 renders it susceptible to hydrolytic degradation to the parent Meldonium free acid (CAS 76144-81-5) under alkaline or prolonged aqueous storage conditions . This hydrolytic pathway makes Impurity C a critical marker for stability-indicating method validation: forced degradation studies demonstrate that the methyl ester hydrolyzes with a half-life of approximately 8–12 hours in pH 9.0 buffer at 40°C, compared to >48 hours for the ethyl ester analog (Impurity D) under identical conditions due to steric protection of the larger ethoxy group [1]. Conversely, the Meldonium dihydrate parent is hygroscopic and thermally unstable—patent literature explicitly notes that the dihydrate rapidly loses water of crystallization upon heating and that the anhydrous form is extremely hygroscopic—while the methyl ester impurity, lacking the free carboxylic acid moiety, exhibits reduced hygroscopicity and improved thermal stability as a dried solid [2].

Stability Indicating Methods Forced Degradation Shelf-Life Specification

Quantitative Pharmacopoeial Limit: Impurity C Specification vs. Total Impurity Acceptance Criterion in Meldonium Drug Substance

According to the EP monograph for Meldonium dihydrate, any single unspecified impurity must not exceed 0.1% (w/w) as determined by HPLC, while total impurities must not exceed 0.5% [1]. Commercial QC data from CNARShine demonstrate that actual batch purity for Meldonium drug substance achieves any single impurity ≤0.04% and total impurities ≤0.04%, indicating that well-controlled manufacturing processes consistently operate well below the pharmacopoeial limit [2]. For Impurity C specifically, the EP monograph requires identification above the 0.1% threshold and quantification using the Impurity C CRS (Y0001673) as the external standard . The conventional HPLC methods cited in patent literature are noted as insufficient for detecting impurities below the 0.1% threshold, underscoring the necessity of a dedicated, validated method employing the correct impurity reference standard for adequate sensitivity [3].

Pharmacopoeial Specification Impurity Threshold Batch Release Testing

Pharmacokinetic Context: Epithelial OCTN2 Affinity Differentiates Meldonium-Class Compounds from Alternative Fatty Acid Oxidation Inhibitors

Although the target compound (CAS 59514-00-0) is a synthetic impurity with no direct pharmacological activity, its parent drug Meldonium (CAS 76144-81-5) demonstrates a dual mechanism—BBOX inhibition (IC50 34–62 µM) and OCTN2 inhibition (EC50 21 µM)—that fundamentally differentiates it from alternative metabolic modulators such as Trimetazidine (a pFOX inhibitor that does not interact with OCTN2) and Perhexiline (a carnitine palmitoyltransferase-1 inhibitor) [1]. In an experimental head-to-head comparison, Meldonium (80 mg/kg/day) exhibited a more pronounced endothelioprotective effect than Trimetazidine (6 mg/kg/day) in an L-NAME-induced nitric oxide deficiency model, as measured by the endothelial dysfunction coefficient returning to intact animal levels [2]. The OCTN2-mediated competition between Meldonium, carnitine, and GBB determines the unusually long elimination kinetics of Meldonium (gamma half-life 655 h in humans; detection in urine up to 162 days post-dose), a property that has no parallel among other fatty acid oxidation inhibitors [3]. This pharmacokinetic profile underscores why Impurity C must be specifically monitored: residual methyl ester that hydrolyzes in vivo to the active Meldonium species could contribute to unintended pharmacological exposure.

OCTN2 Transporter Carnitine Displacement Pharmacokinetic Differentiation

Validated Application Scenarios for 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium (CAS 59514-00-0) Based on Quantitative Evidence


ANDA Analytical Method Validation: System Suitability and Specificity Demonstration for Meldonium Related Substances

In ANDA submissions for generic Meldonium drug products, CAS 59514-00-0 (EP Impurity C CRS Y0001673) is the required reference standard for demonstrating system suitability in the related substances HPLC method. The validated method must achieve baseline resolution (Rs > 1.5) between Impurity C (retention time 6.8 min) and the parent drug (retention time ~4.9–5.4 min) [1]. The EP-certified reference standard provides traceable content assignment, eliminating the need for independent structure confirmation per ICH Q2(R1) specificity requirements [2]. This application directly derives from the chromatographic differentiation evidence (Evidence Item 1) and the regulatory certification data (Evidence Item 3).

Synthetic Process Development and Scale-Up: Quantification of Residual Methyl Ester Intermediate

During the manufacture of Meldonium via the 1,1-dimethylhydrazine and methyl acrylate route, the methyl ester intermediate (CAS 59514-00-0) must be quantified to confirm complete hydrolysis to the active pharmaceutical ingredient. The mass spectrometric differentiation of Impurity C (exact mass 161.1290 Da, C₇H₁₇N₂O₂⁺) from all other EP impurities (A through F) enables selective monitoring by LC-MS/MS without interference [3]. Process validation protocols rely on the unique molecular identity of Impurity C to establish hydrolysis endpoint specifications, as documented in the patent literature for Meldonium salt preparation [4]. This scenario is supported by the structural identity evidence (Evidence Item 2) and the impurity specification data (Evidence Item 5).

Stability-Indicating Method Development: Forced Degradation and Hydrolytic Pathway Confirmation

The hydrolytic susceptibility of Impurity C (methyl ester half-life ~8–12 hours at pH 9.0, 40°C) makes it the preferred marker for demonstrating that the analytical method is stability-indicating, as required by ICH Q1A(R2) [5]. Forced degradation studies spiked with Impurity C CRS confirm that the method can resolve the hydrolytic degradation product (Meldonium free acid) from the parent drug and from Impurity C itself. The ≥4-fold faster hydrolysis rate of Impurity C compared to Impurity D (ethyl ester) provides a wider dynamic range for method ruggedness testing within shorter experimental timeframes . This application is derived from the stability differentiation evidence (Evidence Item 4) and the pharmacopoeial specification evidence (Evidence Item 5).

Anti-Doping Control Method Cross-Validation: Monitoring Residual Ester Impurities That Hydrolyze to Active Meldonium

Given that Meldonium exhibits a uniquely prolonged urinary detection window (94–162 days post-dose) due to OCTN2-mediated tissue sequestration [6], WADA-accredited laboratories conducting anti-doping analysis must account for the possibility that residual methyl ester impurity (CAS 59514-00-0) in ingested formulations could hydrolyze in vivo to the prohibited parent compound. Method cross-validation protocols that incorporate Impurity C as a potential pro-drug marker enable forensic differentiation between deliberate Meldonium administration and inadvertent exposure through impurity hydrolysis [7]. This scenario is supported by the pharmacokinetic context evidence (Evidence Item 6) and the stability/hydrolysis evidence (Evidence Item 4).

Quote Request

Request a Quote for 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.